molecular formula C21H24ClN5 B5064105 N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine

N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine

Cat. No.: B5064105
M. Wt: 381.9 g/mol
InChI Key: VFXSPGOHUMZNDD-UHFFFAOYSA-N
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Description

N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a chlorinated benzodiazepine core and a methylpiperazine moiety. Benzodiazepines are well-known for their applications in medicine, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzodiazepine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Methylpiperazine Moiety: The chlorinated benzodiazepine is then reacted with 4-methylpiperazine under basic conditions to introduce the piperazine ring.

    Formation of the Imine: Finally, the propan-2-imine group is introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzodiazepine core allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter receptors and ion channels.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, which are part of the GABA-A receptor complex. This binding enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine can be compared with other benzodiazepine derivatives such as:

    Diazepam: Commonly used for its anxiolytic and muscle relaxant properties.

    Lorazepam: Known for its potent anxiolytic and sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the methylpiperazine moiety and the propan-2-imine group may enhance its binding affinity and selectivity for certain receptor subtypes, potentially leading to improved therapeutic outcomes.

Properties

IUPAC Name

N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5/c1-15(2)24-27-19-7-5-4-6-17(19)21(26-12-10-25(3)11-13-26)23-18-14-16(22)8-9-20(18)27/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXSPGOHUMZNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C2=C(C=C(C=C2)Cl)N=C(C3=CC=CC=C31)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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